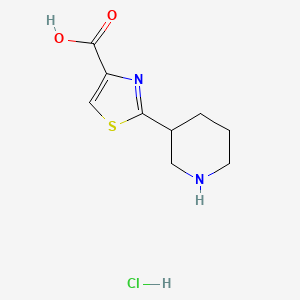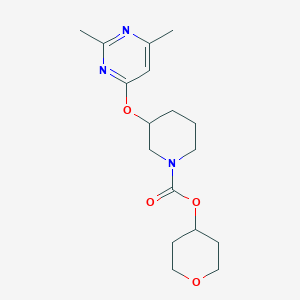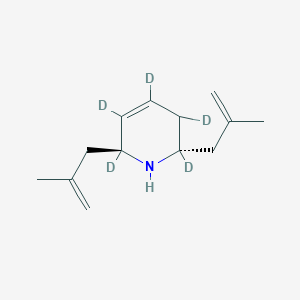![molecular formula C22H21BrN2O3 B2732838 6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one CAS No. 886127-57-7](/img/structure/B2732838.png)
6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of chromen-2-one derivatives and has been found to exhibit significant pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chromen-2-ones in Synthetic Chemistry
Chromen-2-ones, or coumarins, serve as core structures in secondary metabolites with considerable pharmacological significance. The synthetic protocols for chromen-2-ones, including 6H-Benzo[c]chromen-6-ones, are of interest due to their role in creating biologically active compounds. Techniques like Suzuki coupling reactions, radical-mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds are employed for their synthesis. These methods highlight the chemical versatility and potential for creating a wide range of pharmacologically active derivatives (Mazimba, 2016; Mazimba, 2016).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is of significant interest in drug design due to its presence in a multitude of drugs with varied therapeutic uses. Modifications to the piperazine nucleus can lead to a wide array of medicinal potentials. Research into piperazine derivatives has highlighted their flexibility and utility as a building block in the rational design of molecules for various diseases, showcasing the impact of substituent modifications on pharmacokinetics and dynamics (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-2-15-3-6-18(7-4-15)24-9-11-25(12-10-24)21(26)19-14-16-13-17(23)5-8-20(16)28-22(19)27/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVKIXCORRESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


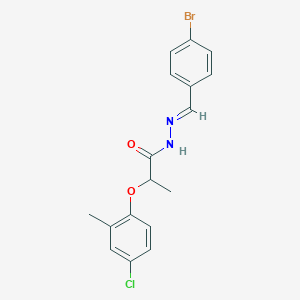
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)
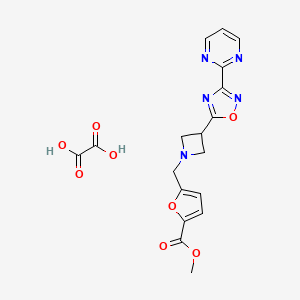
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B2732763.png)
![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732767.png)
![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B2732769.png)

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)
